

Spectroscopic Data of N-(2-Bromo-4-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Bromo-4-methylphenyl)acetamide

Cat. No.: B181042

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for **N-(2-Bromo-4-methylphenyl)acetamide**. Due to the limited availability of comprehensive public data for **N-(2-Bromo-4-methylphenyl)acetamide**, this report primarily presents data for the closely related isomer, N-(4-Bromo-2-methylphenyl)acetamide, sourced from the PubChem database (CID 222277)[1]. This information is intended to serve as a valuable reference for researchers working with related molecular structures.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(4-Bromo-2-methylphenyl)acetamide.

Table 1: ¹H NMR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a tabulated format in the search results.			

Note: While a ^1H NMR spectrum is referenced in PubChem, specific chemical shifts and multiplicities are not readily available in a tabulated format within the provided search results.

Table 2: ^{13}C NMR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide

Chemical Shift (ppm)	Assignment
Data not available in a tabulated format in the search results.	

Note: PubChem indicates the availability of a ^{13}C NMR spectrum, but the search results do not contain a readily accessible table of chemical shifts.

Table 3: IR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide

Wavenumber (cm^{-1})	Interpretation
Vapor phase IR spectrum is mentioned in PubChem, but specific peak data is not provided in the search results.	

Table 4: Mass Spectrometry Data of N-(4-Bromo-2-methylphenyl)acetamide[1]

m/z	Interpretation
187	$[\text{M}+2]^+$ isotopic peak due to ^{81}Br
185	$[\text{M}]^+$ molecular ion peak due to ^{79}Br
106	Fragment ion
105	Fragment ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for example, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

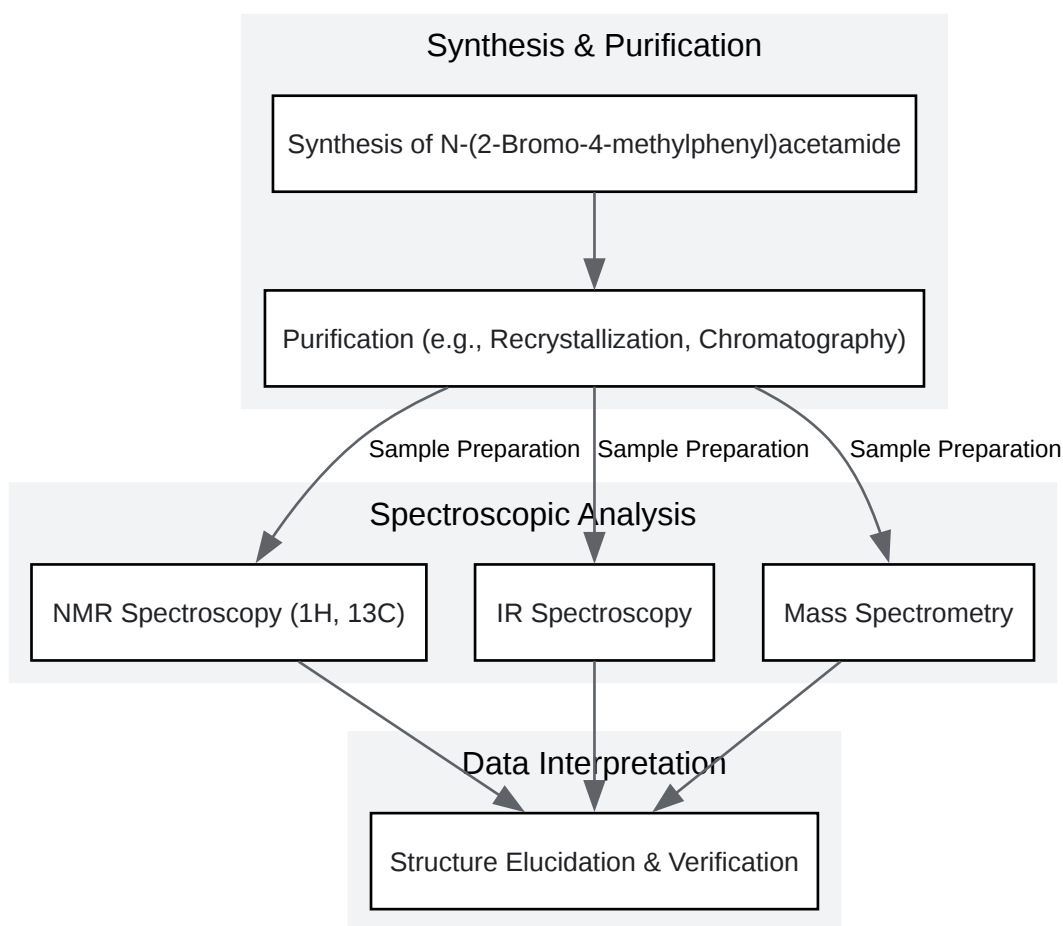
The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, and then ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound such as **N-(2-Bromo-4-methylphenyl)acetamide**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **N-(2-Bromo-4-methylphenyl)acetamide**.

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References

- 1. N-(4-Bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | CID 222277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Data of N-(2-Bromo-4-methylphenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181042#spectroscopic-data-nmr-ir-ms-of-n-2-bromo-4-methylphenyl-acetamide>]

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